Thermal Decomposition Kinetics: First-Order Degradation vs. Second-Order Disproportionation in Less Substituted Analogs
Tetraphenylsilane (Ph4Si) decomposes via a first-order process, yielding benzene, triphenylsilane, and o-biphenylyl triphenylsilane as major products. This contrasts with the second-order disproportionation pathways observed for triphenylsilane (Ph3SiH) and diphenylsilane (Ph2SiH2), which produce higher and lower phenylated silanes. The mechanistic divergence leads to a substantial difference in activation energy (Ea) for decomposition: 67.0 kcal/mol for Ph4Si vs. 70.1 kcal/mol for Ph3SiH and 55.8 kcal/mol for Ph2SiH2 [1].
| Evidence Dimension | Thermal decomposition activation energy (Ea) |
|---|---|
| Target Compound Data | 67.0 kcal/mol |
| Comparator Or Baseline | Triphenylsilane (Ph3SiH): 70.1 kcal/mol; Diphenylsilane (Ph2SiH2): 55.8 kcal/mol |
| Quantified Difference | Ph4Si Ea is 3.1 kcal/mol lower than Ph3SiH and 11.2 kcal/mol higher than Ph2SiH2 |
| Conditions | Static and flow pyrolysis procedures, temperature range 459-588°C depending on compound [1] |
Why This Matters
The distinct first-order degradation mechanism of Ph4Si provides predictable and uniform decomposition behavior, which is critical for applications requiring controlled thermal processing, unlike the complex, multi-product disproportionation of less substituted analogs.
- [1] DTIC. THE THERMAL STABILITY OF SOME ARYLSILANES. Technical Report AD0615558. View Source
